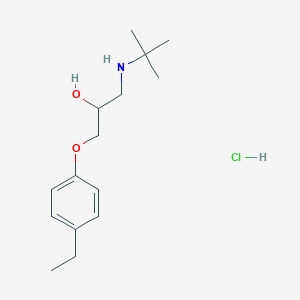![molecular formula C14H11Cl2NOS B2782864 N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 306732-55-8](/img/structure/B2782864.png)
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CCASA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, this compound has been reported to have a low toxicity profile and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been shown to have good solubility in various solvents, which makes it suitable for in vitro studies. However, one limitation of this compound is its low water solubility, which may limit its use in certain in vivo studies. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One potential application of this compound is as an antimicrobial agent for the treatment of bacterial infections. Further studies are needed to elucidate the mechanism of action of this compound against bacterial strains and to evaluate its efficacy in animal models. Another potential application of this compound is as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on the mechanism of action of this compound against inflammatory mediators and its efficacy in animal models of inflammation. Furthermore, this compound has shown promising anticancer activity, and future studies should investigate its potential as a chemotherapeutic agent for the treatment of various cancers.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain this compound in high yield and purity. This synthesis method has been optimized by various research groups and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities in various in vitro and in vivo studies. This compound has been reported to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and monocytes. Furthermore, this compound has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCXRKCPPREIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


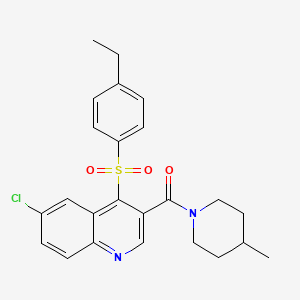
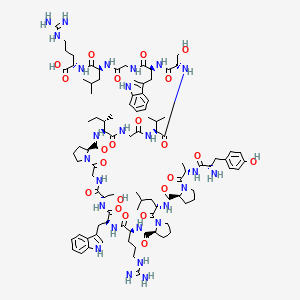
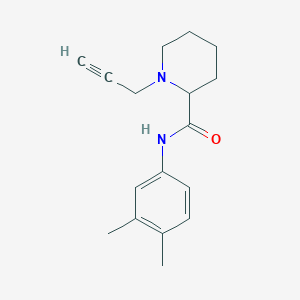
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
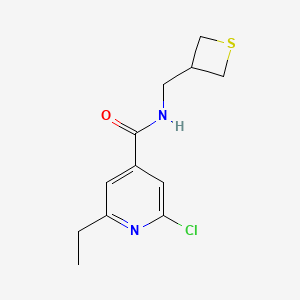
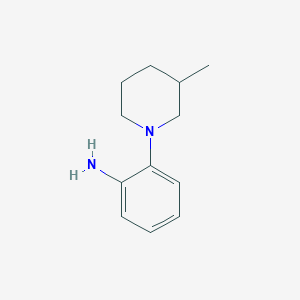
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
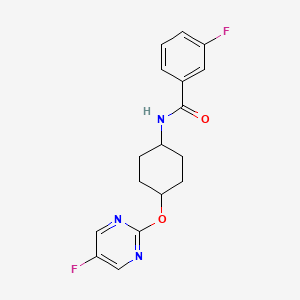
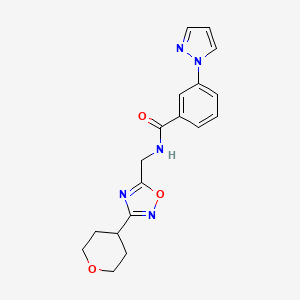
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
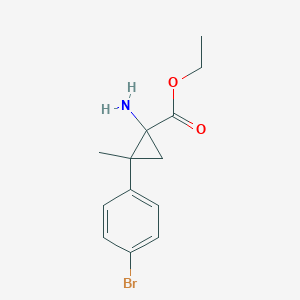
![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
